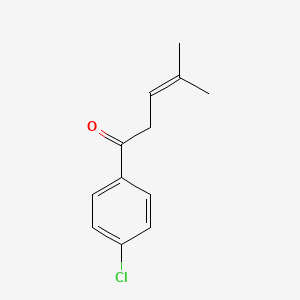
1-(4-Chlorophenyl)-4-methylpent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-methylpent-3-en-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methylpent-3-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-methylpent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid, 4-chlorobenzophenone.
Reduction: 1-(4-chlorophenyl)-4-methylpentan-1-ol, 1-(4-chlorophenyl)-4-methylpentane.
Substitution: 1-(4-aminophenyl)-4-methylpent-3-en-1-one, 1-(4-thiophenyl)-4-methylpent-3-en-1-one.
Scientific Research Applications
1-(4-Chlorophenyl)-4-methylpent-3-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-methylpent-3-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-propanone: Shares the chlorophenyl group but differs in the carbon chain structure.
1-(4-Chlorophenyl)-2-butanone: Similar structure with a different carbon chain length.
1-(4-Chlorophenyl)-3-pentanone: Another structurally related compound with variations in the carbon chain.
Uniqueness: 1-(4-Chlorophenyl)-4-methylpent-3-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group with a pentenone structure makes it a versatile compound for various applications.
Properties
CAS No. |
62045-83-4 |
|---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C12H13ClO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h3-7H,8H2,1-2H3 |
InChI Key |
VSXYZEOMQFNCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)C1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















